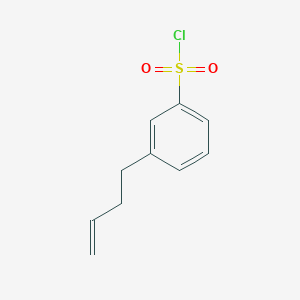

3-But-3-enylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-But-3-enylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. Although the specific compound is not directly discussed in the provided papers, these papers do discuss related compounds and their chemical properties, which can provide insights into the behavior and characteristics of 3-But-3-enylbenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related benzenesulfonyl chloride derivatives is described in the literature. For instance, a synthetic route to 3-formylbenzenesulfonyl chloride derivatives has been developed from corresponding benzaldehydes, involving the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4 . This suggests that similar methodologies could potentially be applied to synthesize 3-But-3-enylbenzenesulfonyl chloride by starting with an appropriate aldehyde precursor and following a tailored synthetic route.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives can be complex and exhibit interesting features. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide has been characterized by single crystal X-ray diffraction, revealing a twisted conformation and axial chirality . This indicates that 3-But-3-enylbenzenesulfonyl chloride could also exhibit unique structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to participate in various chemical reactions. For instance, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, aromatic, and heterocyclic compounds, acting as a typical sulfenyl chloride . Additionally, 1-(p-Carboxybenzenesulfonyl)-1,3-butadiene reacts with aryldiazonium chlorides and related compounds to form chlorinated butenes . These examples suggest that 3-But-3-enylbenzenesulfonyl chloride could also engage in reactions with multiple nucleophiles, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl derivatives can be determined using various spectroscopic and analytical techniques. For instance, the ynamide compound mentioned earlier was studied using NMR, UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC techniques, which provided information on its optical, electrochemical, and thermal properties . Quantum-chemical studies have also been conducted to understand the reaction mechanisms of benzenesulfonyl chlorides, providing insights into their reactivity . These studies imply that a detailed analysis of 3-But-3-enylbenzenesulfonyl chloride would likely involve similar techniques to elucidate its properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes has been developed, highlighting the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4. This method allowed for the preparation and identification of a series of 3-formylbenzenesulfonyl chloride derivatives, demonstrating the compound's utility in creating chemically diverse molecules for further research applications (Xuefei Bao et al., 2017).

Electrochemistry

The electrochemical behaviors of ionic liquids, including the detection of impurity chloride and its removal, offer insights into the purification processes involving compounds like 3-But-3-enylbenzenesulfonyl chloride. This research can have implications for the compound's purity and performance in various reactions (Li Xiao & K. Johnson, 2003).

Derivatization for LC–MS

The study on the derivatization of estrogens for enhanced detection in LC–MS shows the importance of chemical derivatives like 3-But-3-enylbenzenesulfonyl chloride for increasing analytical sensitivity. Derivatives like 4-nitrobenzenesulfonyl chloride, which share a similar sulfonyl chloride functional group, have proven to be of practical use in rapidly and quantitatively reacting with target molecules, suggesting potential applications for 3-But-3-enylbenzenesulfonyl chloride in similar contexts (T. Higashi et al., 2006).

Catalytic Reactions

The synthesis and reactivity of an iron(III) chloride compound in the presence of carbon dioxide under electrochemically reducing conditions demonstrate the role of chlorides in mediating reactions. This insight could be applied to understanding the catalytic potential of 3-But-3-enylbenzenesulfonyl chloride in similar reduction processes, indicating its versatility in catalytic applications (A. W. Nichols et al., 2018).

Antibacterial Agents

Research involving the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride underlines the potential for 3-But-3-enylbenzenesulfonyl chloride to be used in the synthesis of compounds with antibacterial properties. This demonstrates the compound's relevance in developing new antibacterial agents and studying their mechanisms of action (M. Abbasi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-but-3-enylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-2-3-5-9-6-4-7-10(8-9)14(11,12)13/h2,4,6-8H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOPDXRCNBFXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-But-3-enylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)